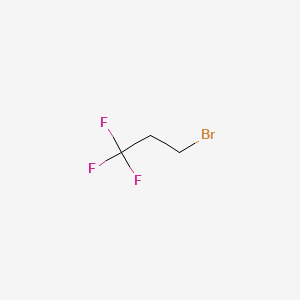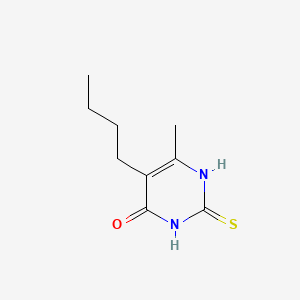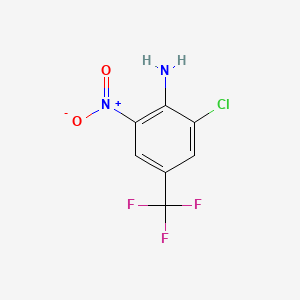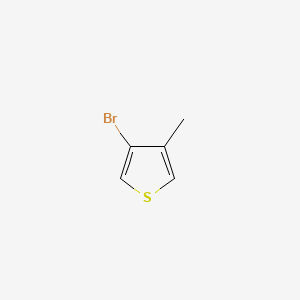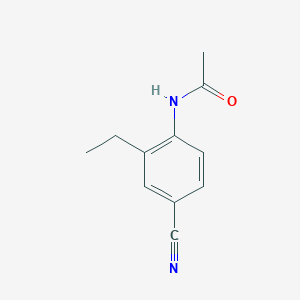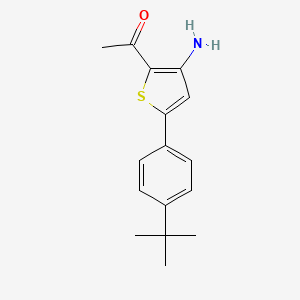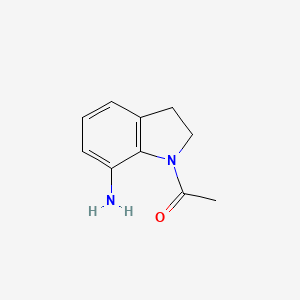
cis-2-Aminocyclohexanecarboxamide
Overview
Description
cis-2-Aminocyclohexanecarboxamide: is an organic compound with the molecular formula C₇H₁₄N₂O It is a derivative of cyclohexane, featuring an amino group and a carboxamide group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclohexanone to cis-2-Aminocyclohexanecarboxamide:
Industrial Production Methods:
- Industrial production typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Aminocyclohexanecarboxamide can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: It can be reduced to form cis-2-aminocyclohexane.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
- Oxidation products include oxo derivatives.
- Reduction products include cis-2-aminocyclohexane.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the application.
Molecular Targets and Pathways:
- In medicinal chemistry, it may target specific enzymes, inhibiting their activity and thereby modulating biochemical pathways.
Comparison with Similar Compounds
cis-2-Aminocyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
trans-2-Aminocyclohexanecarboxamide: Similar structure but with a trans configuration.
Uniqueness:
- The cis configuration of cis-2-Aminocyclohexanecarboxamide imparts unique stereochemical properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKJRKPVQVDJW-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
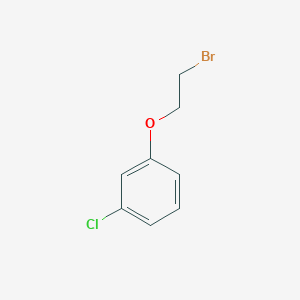
![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)


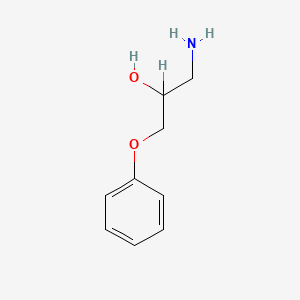
![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)
